molecular formula C13H14BrN3 B1305074 1,3-Diphenylguanidine hydrobromide CAS No. 93982-96-8

1,3-Diphenylguanidine hydrobromide

Cat. No. B1305074
CAS RN: 93982-96-8
M. Wt: 292.17 g/mol
InChI Key: DSESGJJGBBAHNW-UHFFFAOYSA-N
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Description

1,3-Diphenylguanidine (DPG) is a chemical compound with a guanidine structure substituted with phenyl groups. It has been studied for various applications, including as a catalyst and in the synthesis of other compounds. DPG has distinguishable polar and apolar groups, which allow it to self-assemble through π–π type interactions and exhibit high conformational flexibility .

Synthesis Analysis

DPG has been utilized in the synthesis of complex molecules. For instance, it has been used for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure, in combination with AgSbF6, to efficiently synthesize both chiral and achiral 2-oxazinones . Additionally, DPG has been involved in the synthesis of hybrid host–guest aluminophosphates, where its ability to self-assemble was crucial for the formation of a new AlPO framework material .

Molecular Structure Analysis

The molecular structure of DPG-related compounds has been characterized using various techniques. For example, the crystal structure of a related compound, 1,1,3,3-tetramethyl-2-phenyl-2-(2',6'-diphenyl-4'-pyrylio)guanidinium diperchlorate, was determined to be monoclinic with specific space group parameters . The structure of DPG itself in solution has been shown to exist in the form of an asymmetric tautomer, similar to its solid-state structure .

Chemical Reactions Analysis

DPG's multifunctionality is critical to its reactivity. In the reported carboxylative cyclization reaction, DPG's role as a catalyst was essential for the reaction's success . Furthermore, the synthesis of magnesium aryloxide complexes involved reactions with 1,1,3,3-tetramethylguanidine, a related compound, which highlights the reactivity of guanidine derivatives in forming coordination complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of DPG and its derivatives have been extensively studied. For instance, the luminescence properties of arsenic(III) and antimony(III) halide complexes with N,N'-diphenylguanidine were investigated, revealing their ability to luminesce at different temperatures . The conformational properties of N,N'-diphenylguanidine and its N-methylated derivatives were also explored to construct water-soluble oligomers with multilayered aromatic structures .

Reproductive Toxicology Case Study

A study on the reproductive toxicology of DPG showed that it induces time- and dose-dependent morphologically anomalous sperm in mice and hamsters. Chronic exposure to DPG also led to significant decreases in sperm count and testicular weight, irregularly shaped seminiferous tubules, and reduced fertility indices in mice . This case study provides insight into the potential toxicological effects of DPG on reproductive health.

Scientific Research Applications

Solubility and Thermodynamic Properties

1,3-Diphenylguanidine hydrobromide has been studied for its solubility in various organic solvents across different temperatures. This research is crucial for optimizing its purification process on an industrial scale. The study found that its solubility in selected solvents increased with temperature, providing valuable data for industrial applications (Xu et al., 2016).

Role in Material Synthesis

The compound shows potential as a self-assembling structure-directing agent in synthesizing hybrid host-guest aluminophosphates. Its ability to form large supramolecular organic aggregates in aqueous solutions suggests applications in material science, particularly in creating new framework materials (Álvaro-Muñoz et al., 2014).

Application in Chemical Reactions

1,3-Diphenylguanidine hydrobromide has been utilized in the carboxylative cyclization of homopropargyl amines with CO2 at ambient temperature and pressure. This application is noteworthy in the field of synthetic chemistry, enabling efficient synthesis of both chiral and achiral 2-oxazinones, a significant advancement in organic synthesis (Gao et al., 2019).

Environmental Applications

The compound has been researched for its potential in environmental applications, such as the absorption of 1,3-diphenylguanidine from aqueous solutions using nanoporous carbons derived from poly(ethylene)terephthalate (PET) waste. This study highlights its significance in addressing environmental pollution and human health concerns (Ding et al., 2020).

Electropolymerization Studies

The electropolymerization of 1,3-diphenylguanidine has been investigated in various non-aqueous solvents. This research is essential in understanding the polymerization behavior of the compound and its potential applications in developing new polymeric materials (Kiss et al., 2020).

Safety And Hazards

1,3-Diphenylguanidine hydrobromide is harmful if swallowed and causes skin irritation. It also causes serious eye irritation and may cause respiratory irritation . It is suspected of damaging fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2-diphenylguanidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.BrH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSESGJJGBBAHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00916733
Record name N,N'-Diphenylguanidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00916733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenylguanidine hydrobromide

CAS RN

93982-96-8
Record name N,N′-Diphenylguanidine hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93982-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Diphenylguanidine monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093982968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Diphenylguanidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00916733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-diphenylguanidine monohydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Ning, MB Zhou, JG Li… - 2018 19th International …, 2018 - ieeexplore.ieee.org
The influence of some N-heterocyclic inhibitors on the corrosion behavior of Sn-58Bi alloy and powders in the soldering flux was investigated using electrochemical impedance …
Number of citations: 1 ieeexplore.ieee.org
J Ding, X Cui, Q Ren, Y Mao, J Zhang, G Zhou… - Materials Today …, 2023 - Elsevier
Organic-inorganic metal halides have garnered extensive attention due to their versatile structures as well as fascinating optical properties, among which especially antimony halides …
Number of citations: 0 www.sciencedirect.com

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